molecular formula C13H15N3O2 B3169430 6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937597-47-2

6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3169430
Key on ui cas rn: 937597-47-2
M. Wt: 245.28 g/mol
InChI Key: AMFWYYBVTMGMSH-UHFFFAOYSA-N
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Patent
US08637509B2

Procedure details

The title compound was prepared as in the same manner as described for intermediate 43 using ethyl 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (200 mg, 0.865 mmol), sodium hydride (29.1 mg, 1.211 mmol), DMF (10 mL), 1-iodopropane (162 mg, 0.951 mmol), and NaOH (1 mL). The crude product was purified by silica gel chromatography (eluent: 0 to 10% MeOH:DCM) to afford the final product as a solid, 90 mg (42%). Regiochemical assignment supported by 2D HNMR. LCMS E-S (M+H)=246.0 1H NMR (400 MHz, DMSO-d6) δ ppm 13.83 (br s, 1H), 8.24 (s, 1H), 7.62 (s, 1H), 4.26 (t, 2H, J=7.2 Hz), 2.37-2.40 (m, 2H), 1.83-1.89 (m, 2H), 1.07-1.11 (m, 4H), 0.77 (t, 3H, J=7.2 Hz).
[Compound]
Name
intermediate 43
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
29.1 mg
Type
reactant
Reaction Step Three
Quantity
162 mg
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:5]=[C:6]([C:13]([O:15]CC)=[O:14])[C:7]3[CH:12]=[N:11][NH:10][C:8]=3[N:9]=2)[CH2:3][CH2:2]1.[H-].[Na+].I[CH2:21][CH2:22][CH3:23].[OH-].[Na+]>CN(C=O)C>[CH:1]1([C:4]2[CH:5]=[C:6]([C:13]([OH:15])=[O:14])[C:7]3[CH:12]=[N:11][N:10]([CH2:21][CH2:22][CH3:23])[C:8]=3[N:9]=2)[CH2:2][CH2:3]1 |f:1.2,4.5|

Inputs

Step One
Name
intermediate 43
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ethyl 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Quantity
200 mg
Type
reactant
Smiles
C1(CC1)C=1C=C(C2=C(N1)NN=C2)C(=O)OCC
Step Three
Name
Quantity
29.1 mg
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
162 mg
Type
reactant
Smiles
ICCC
Step Five
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared as in the same manner
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography (eluent: 0 to 10% MeOH:DCM)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1C=C(C2=C(N1)N(N=C2)CCC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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